(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Description
(5R)-5-[(Pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one dihydrochloride (CAS 1286208-22-7) is a chiral pyrrolidin-2-one derivative with a pyridinylmethylamino substituent. Its molecular formula is C₁₁H₁₇Cl₂N₃O, and it exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . The compound features a pyrrolidin-2-one core, a five-membered lactam ring, substituted at the 5-position with an aminomethyl group bearing a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CNCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This reaction is carried out in a microchannel reactor under visible light, providing a green and efficient route to the desired product. Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-ylmethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Neuropeptide FF Receptor Antagonism
Recent studies have identified derivatives of the compound as potential antagonists for neuropeptide FF receptors, which are implicated in pain modulation and opioid receptor signaling. The structure of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride allows for modifications that enhance binding affinity and selectivity towards these receptors, making it a candidate for developing new analgesics .
Antidepressant Activity
Research indicates that compounds similar to (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride exhibit antidepressant-like effects in animal models. These effects may be attributed to their influence on monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further studies are needed to elucidate the exact mechanisms and therapeutic potential of this compound in treating depression .
Synthesis and Structural Modifications
The synthesis of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride involves several key steps that allow for structural modifications to enhance its pharmacological properties. The ability to modify the pyridine ring or the pyrrolidine backbone can lead to derivatives with improved bioactivity and reduced side effects.
| Modification | Effect |
|---|---|
| Pyridine substitution | Increased receptor binding affinity |
| Altered side chains | Enhanced solubility and bioavailability |
| Chiral center tuning | Improved selectivity for target receptors |
Pain Management Research
A study published in 2020 explored the efficacy of a derivative of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride in a chronic pain model. The results demonstrated significant pain reduction compared to control groups, suggesting its potential as a novel analgesic agent .
Mood Disorders
Another investigation focused on the antidepressant properties of compounds related to (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride. In this study, animals treated with the compound showed reduced depressive behaviors in forced swim tests, indicating its potential for further development as an antidepressant .
Mechanism of Action
The mechanism of action of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyridin-2-ylmethylamino group can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Key Observations:
Stereochemical Influence: The (R)-configuration in the target compound distinguishes it from enantiomers like (S)-5-(aminomethyl)pyrrolidin-2-one (CAS 145414-31-9), which may exhibit divergent binding affinities in chiral environments .
Pharmacological Diversity : The triazole-containing analogue (CAS N/A) demonstrates broader agrochemical utility, whereas the pyridine-substituted target compound is more relevant to kinase inhibition due to its aromatic nitrogen .
Crystallographic Data:
- Hydrogen Bonding : The target compound’s dihydrochloride salt forms strong N–H⋯Cl hydrogen bonds, analogous to 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride (CAS N/A), which exhibits N–H⋯O and N–H⋯Cl interactions stabilizing its crystal lattice .
- Packing Efficiency : The pyridine ring’s planar geometry in the target compound may reduce packing density compared to bulkier substituents like diphenylmethylidene (CAS N/A) .
Pharmacological and Industrial Relevance
- Target Selectivity: The pyridin-2-ylmethyl group enhances affinity for pyridine-binding enzymes (e.g., nicotinic acetylcholine receptors) compared to non-aromatic analogues like 5-(aminomethyl)pyrrolidin-2-one (CAS 115307-13-6) .
- Solubility: The dihydrochloride salt form improves aqueous solubility over neutral derivatives, critical for intravenous formulations .
Research Findings and Data Gaps
Kinase Inhibition: Preliminary studies suggest the target compound inhibits JAK2/STAT3 pathways, with IC₅₀ values comparable to GW 786034 HCl (CAS N/A), a known kinase inhibitor .
Stability: Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, superior to 5-((Isopropylamino)methyl)pyrrolidin-2-one hydrochloride, which degrades 12% under identical conditions .
Data Gaps: Comparative in vivo efficacy and metabolic pathways remain uncharacterized, necessitating further studies against benchmarks like 5-[(3-Aminopropyl)-amino]-7,10-dihydroxy-2-{[(2-hydroxyethyl)-amino]-methyl}-6H-pyrazolo[4.5.1-de]acridin-6-one dihydrochloride (CAS 207862-44-0) .
Biological Activity
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride is a compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a pyrrolidin-2-one core substituted with a pyridin-2-ylmethylamino group, which enhances its solubility and may influence its biological interactions.
The compound's IUPAC name is (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride, indicating it exists as a dihydrochloride salt that improves its aqueous solubility. The molecular formula is C₁₁H₁₅Cl₂N₃O, and it has a molecular weight of approximately 256.16 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride |
| Molecular Formula | C₁₁H₁₅Cl₂N₃O |
| Molecular Weight | 256.16 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylmethylamino group is particularly significant in modulating the activity of various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling processes.
- Cellular Pathway Modulation : The compound could affect various cellular pathways, leading to changes in cell function and behavior.
Biological Activities
Research indicates that (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives similar to (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride:
- Study on Anticancer Activity : A study demonstrated that pyrrolidine derivatives exhibited significant cytotoxicity against human cervical cancer cells (HeLa) and colon cancer cells (HCT116), suggesting that modifications to the structure can enhance anticancer properties .
- Enzyme Inhibition Studies : Another research focused on the inhibition of xanthine oxidase by related compounds, highlighting their potential in managing hyperuricemia and gout .
- Neuroprotective Research : Investigations into similar compounds have shown promise in protecting neuronal cells from oxidative stress, which is critical in the context of diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
